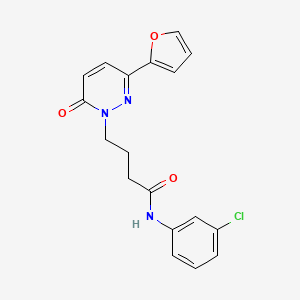

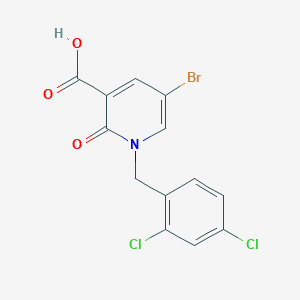

N-(3-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It was first synthesized in the early 2000s by Pfizer, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-(3-chlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide Applications

Drug Design and Development: The structural complexity and unique functional groups of N-(3-chlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide make it a potential candidate for drug design and development. Its chlorophenyl and furanyl components could be exploited for creating molecules with specific binding affinities, potentially leading to new treatments for various diseases.

Neutron Capture Therapy: Compounds like N-(3-chlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide may serve as boron-carriers suitable for neutron capture therapy . This therapy is a form of cancer treatment that targets tumors on a cellular level, providing a high degree of precision in destroying cancer cells while sparing surrounding healthy tissue.

Organic Synthesis: The compound’s boronic ester-like properties suggest its utility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions . This reaction is pivotal in forming carbon-carbon bonds, an essential step in the synthesis of complex organic molecules.

Functional Group Transformation: The presence of reactive functional groups in the compound indicates its potential for various transformations. These include oxidations, aminations, halogenations, and C-C bond formations such as alkenylations, alkynylations, and arylations, expanding the compound’s utility in synthetic chemistry .

Drug Delivery Systems: Due to its structural features, N-(3-chlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide could be explored for use in drug delivery systems. Its ability to conjugate with other molecules might allow it to act as a carrier, enhancing the delivery of therapeutic agents to specific sites within the body.

Chemical Stability Studies: The compound’s susceptibility to hydrolysis and stability in water can be studied to understand its behavior in physiological conditions. This knowledge is crucial for its potential application in pharmacology, as stability in aqueous environments is a key factor for drug efficacy .

Photoredox Catalysis: In the context of photoredox catalysis, the compound could be investigated for its role in deboronation reactions. These reactions are important for the development of new synthetic methodologies, which can lead to the creation of novel organic compounds .

Propiedades

IUPAC Name |

N-(3-chlorophenyl)-4-[3-(furan-2-yl)-6-oxopyridazin-1-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAAWGDNZWYPLCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorophenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)

![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859178.png)

![tert-Butyl 2-(6-bromo-[1,2,3]triazolo[1,5-a]pyridin-3-yl)pyrrolidine-1-carboxylate](/img/structure/B2859180.png)

![(E)-ethyl 2-((benzofuran-2-carbonyl)imino)-1-(3-methoxypropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2859182.png)

![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)

![1-(3-chlorophenyl)-N-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2859196.png)

![N-{4-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}ethanesulfonamide](/img/structure/B2859197.png)

![3-(Propan-2-yl)-1-(pyrrolidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2859198.png)